molecular formula C15H16ClN3O3S B2511806 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797596-59-8

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2511806
CAS No.: 1797596-59-8
M. Wt: 353.82
InChI Key: STYKLMOEURVEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked through an ether bond to a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the nucleophilic substitution reaction between 3-chlorophenylsulfonyl chloride and piperidine, followed by the coupling of the resulting intermediate with a pyridazine derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted chlorophenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
  • 3-((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
  • 3-((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Uniqueness

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-3-1-4-14(11-12)23(20,21)19-9-6-13(7-10-19)22-15-5-2-8-17-18-15/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYKLMOEURVEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.